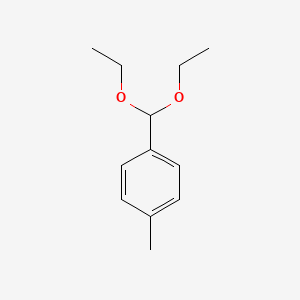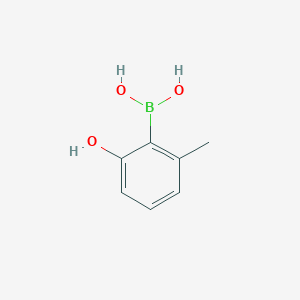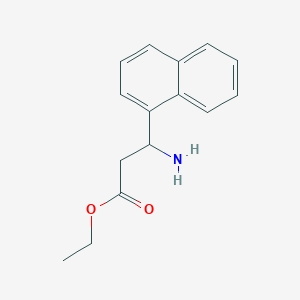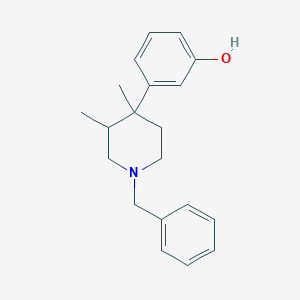
p-(Diethoxymethyl)toluene
Descripción general
Descripción
p-(Dietoximatil)tolueno: , también conocido como 1-(Dietoximatil)-4-metilbenceno, es un compuesto orgánico con la fórmula molecular C12H18O2. Es un derivado del tolueno, donde el grupo metilo es sustituido por un grupo dietoximatil. Este compuesto se utiliza en diversas reacciones químicas y tiene aplicaciones en diferentes campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de p-(Dietoximatil)tolueno típicamente involucra la reacción de p-tolualdehído con éter dietílico en presencia de un catalizador ácido. La reacción procede a través de la formación de un intermedio acetal, que luego se convierte en p-(Dietoximatil)tolueno. Las condiciones de reacción a menudo incluyen reflujo de la mezcla a temperaturas elevadas para asegurar una conversión completa .
Métodos de producción industrial: En entornos industriales, la producción de p-(Dietoximatil)tolueno se puede escalar utilizando reactores de flujo continuo. Este método permite un mejor control sobre las condiciones de reacción y rendimientos más altos. El uso de catalizadores como el ácido p-toluensulfónico puede mejorar la velocidad de reacción y la eficiencia .
Análisis De Reacciones Químicas
Tipos de reacciones: p-(Dietoximatil)tolueno experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácido p-toluico o p-tolualdehído, dependiendo de las condiciones de reacción y los agentes oxidantes utilizados.
Reducción: Las reacciones de reducción pueden convertir p-(Dietoximatil)tolueno en alcohol p-metilbencílico.
Sustitución: El grupo dietoximatil puede ser sustituido por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan típicamente.
Sustitución: Los nucleófilos como las aminas o los tioles se pueden utilizar para reacciones de sustitución.
Principales productos formados:
Oxidación: Ácido p-toluico, p-tolualdehído.
Reducción: Alcohol p-metilbencílico.
Sustitución: Diversos derivados del tolueno sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
Química: p-(Dietoximatil)tolueno se utiliza como intermedio en la síntesis de diversos compuestos orgánicos. Sirve como un bloque de construcción para la preparación de moléculas más complejas en la síntesis orgánica .
Biología y medicina: En la investigación biológica, p-(Dietoximatil)tolueno se puede utilizar como precursor para la síntesis de compuestos biológicamente activos.
Industria: El compuesto se utiliza en la producción de productos químicos y materiales especiales. Se puede emplear en la fabricación de polímeros, resinas y otros productos industriales .
Mecanismo De Acción
El mecanismo de acción de p-(Dietoximatil)tolueno implica su interacción con varios objetivos moleculares. El grupo dietoximatil puede sufrir hidrólisis para formar intermedios reactivos, que luego pueden participar en reacciones químicas adicionales. Estos intermedios pueden interactuar con enzimas, receptores u otras biomoléculas, lo que lleva a diversos efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares:
p-Tolualdehído: Un precursor en la síntesis de p-(Dietoximatil)tolueno.
Ácido p-toluico: Un producto de oxidación de p-(Dietoximatil)tolueno.
Alcohol p-metilbencílico: Un producto de reducción de p-(Dietoximatil)tolueno.
Singularidad: p-(Dietoximatil)tolueno es único debido a su grupo funcional dietoximatil, que imparte reactividad química y propiedades distintivas. Esto lo convierte en un intermedio valioso en la síntesis orgánica y aplicaciones industriales .
Propiedades
IUPAC Name |
1-(diethoxymethyl)-4-methylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-4-13-12(14-5-2)11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKGLVOPXDIEIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)C)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178776 | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2403-59-0 | |
| Record name | 1-(Diethoxymethyl)-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2403-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002403590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC296503 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=296503 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | p-(Diethoxymethyl)toluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-(diethoxymethyl)toluene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(diethoxymethyl)-4-methylbenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZPU3NY92Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)





![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)

![2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-B]pyrazine](/img/structure/B12286450.png)

![3-Chlorobenzo[4,5]thieno[3,2-c]pyridine](/img/structure/B12286462.png)
![5-[2-(6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxypropan-2-yl]-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12286470.png)

